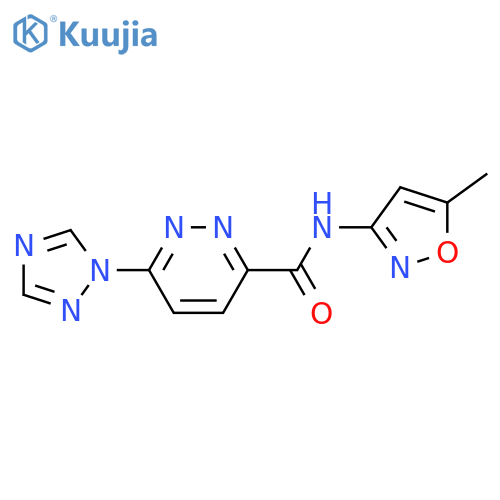Cas no 1448130-88-8 (N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)

1448130-88-8 structure
商品名:N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- N-(5-methyl-1,2-oxazol-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- CHEMBL4930530
- AKOS024557520
- F6425-0084
- N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 1448130-88-8
-
- インチ: 1S/C11H9N7O2/c1-7-4-9(17-20-7)14-11(19)8-2-3-10(16-15-8)18-6-12-5-13-18/h2-6H,1H3,(H,14,17,19)
- InChIKey: KBIWVQDTSIPAFN-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2C=C(C)ON=2)=O)=NN=C(N2C=NC=N2)C=C1
計算された属性
- せいみつぶんしりょう: 271.08177256g/mol
- どういたいしつりょう: 271.08177256g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6425-0084-20μmol |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6425-0084-2mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6425-0084-50mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F6425-0084-4mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6425-0084-20mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6425-0084-10mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6425-0084-5μmol |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6425-0084-40mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6425-0084-30mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6425-0084-2μmol |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 2μmol |
$57.0 | 2023-09-09 |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
1448130-88-8 (N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量